molecular formula C12H14O B3009325 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 1402004-97-0

1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No. B3009325
CAS RN: 1402004-97-0
M. Wt: 174.243
InChI Key: SHELIZUXKBACHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, commonly known as MBP, is a bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. MBP is a synthetic compound that has been synthesized using different methods.

Scientific Research Applications

Bioisostere Applications

Bicyclo[1.1.1]pentanes, including compounds like 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, are recognized for their effectiveness as bioisosteres. They are used as substitutes for aromatic rings, tert-butyl groups, and alkynes in various chemical contexts. This substitution is particularly valuable in medicinal chemistry due to the ability of these compounds to impact key physicochemical properties favorably (Hughes et al., 2019).

Synthetic Chemistry Advances

Recent advancements in synthetic chemistry highlight the development of new methods for synthesizing unsymmetrically 1,3-difunctionalized bicyclo[1.1.1]pentane derivatives. These methods focus on radical multicomponent carboamination of [1.1.1]propellane, which permits direct synthesis of various bicyclo[1.1.1]pentan-1-ylamine derivatives. This progress expands the chemical space and offers more opportunities for optimizing drug candidates (Kanazawa & Uchiyama, 2018).

Application in Fluorescence and Photochromism

In a study exploring the synthesis of phenylated photochromic units, this compound was used as a connector for photochromic units and a fluorescent part, demonstrating its utility in the field of photochemistry. This application underscores its potential in the development of novel materials with unique photoresponsive properties (de Meijere et al., 2007).

Phosphocholine Conjugation in Medicinal Chemistry

A study involving bicyclo[1.1.1]pentane in the context of hepatitis C NS5B inhibitors revealed an unexpected in vivo conjugation pathway. This discovery highlights the potential of bicyclo[1.1.1]pentane derivatives in complex biological systems, offering insights into their metabolic pathways and interactions (Zhuo et al., 2016).

Continuous Flow-Enabled Synthesis for Medicinal Chemistry

The development of continuous flow-enabled synthesis methods for bicyclo[1.1.1]pentane trifluoroborate salts demonstrates the ongoing efforts to make these compounds more accessible for pharmaceutical applications. This method facilitates direct C(sp2)-C(sp3) cross-coupling of bicyclo[1.1.1]pentane fragments, which is crucial for creating biaryl isosteres (VanHeyst et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Methoxyphenyl)bicyclo[11The compound is a derivative of bicyclo[111]pentane (BCP), which has been extensively used in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular drug molecule in which this BCP derivative is incorporated.

Mode of Action

The mode of action of 1-(2-Methoxyphenyl)bicyclo[11As a bcp derivative, it is likely to interact with its targets by adding three-dimensional character and saturation to compounds . This can enhance the potency and selectivity of the drug molecule .

Biochemical Pathways

The specific biochemical pathways affected by 1-(2-Methoxyphenyl)bicyclo[11Bcp derivatives have been used in various applications, including as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . The impact on biochemical pathways would be determined by the specific drug molecule and the biological system in which this BCP derivative is utilized.

Pharmacokinetics

BCP derivatives, including 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug molecules, thereby improving their bioavailability .

Result of Action

The molecular and cellular effects of 1-(2-Methoxyphenyl)bicyclo[11Bcp derivatives have been found to increase or equal the solubility, potency, and metabolic stability of lead compounds . They have also been found to decrease non-specific binding of lead compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the BCP core is highly strained yet remarkably stable, with a strain energy of 65-68 kcal/mol for the parent hydrocarbon and thermal stability up to approximately 300°C . These properties suggest that the compound can remain stable under a variety of environmental conditions.

properties

IUPAC Name

1-(2-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-13-11-5-3-2-4-10(11)12-6-9(7-12)8-12/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHELIZUXKBACHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C23CC(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of 2-methoxyphenylmagnesium bromide with [1.1.1]propellane (see A. B. Shtarev et al., J. Am. Chem. Soc. 2001, 123, 3484-3492) afforded 1-(2-methoxyphenyl)bicyclo[1.1.1]pentane, which was treated with boron tribromide to provide the requisite phenol.
Name
2-methoxyphenylmagnesium bromide
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